REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:13])=[C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[NH:5][C:6]=1[CH3:7].[H-].[Na+].[CH3:16]I>C1COCC1>[Br:1][C:2]1[C:3]([CH3:13])=[C:4]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:5]([CH3:16])[C:6]=1[CH3:7] |f:1.2|
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Name
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|
Quantity
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0.05 mL
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Type
|
reactant
|
Smiles
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BrC=1C(=C(NC1C)C(=O)OCC)C
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Name
|
|
Quantity
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36.6 mg
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Type
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reactant
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Smiles
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[H-].[Na+]
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Name
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|
Quantity
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3 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0.046 mL
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Type
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reactant
|
Smiles
|
CI
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Type
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CUSTOM
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Details
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The mixture was stirred for 10 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
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Details
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The reaction was quenched with sat. NH4Cl
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (3×)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (1×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (Biotage Horizon, 12M, Si, ˜10 mL/min, 100% hexanes for 36 mL, gradient to 20% EtOAc in hexanes over 1032 mL)
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Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
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BrC=1C(=C(N(C1C)C)C(=O)OCC)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |